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molecular formula C16H20N2O4 B8530759 Methyl 2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-2-methylpropanoate

Methyl 2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-2-methylpropanoate

Cat. No. B8530759
M. Wt: 304.34 g/mol
InChI Key: HYRIEVYILSVPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935819B2

Procedure details

To a solution of 3.7 mL of trichloromethyl chloroformate (diphosgene) in 120 mL of toluene, under argon, is added 1 g of 3S charcoal. To this suspension cooled to −20° C. are added 4.3 g of methyl 2-(4-aminophenyl)-2-methylpropanoate obtained in stage b) below dissolved in 130 mL of toluene. The reaction mixture is gradually warmed to room temperature and then refluxed for 4 hours. After cooling to room temperature, 16.6 mL of triethylamine and 4.25 g of dimethylglycine methyl ester hydrochloride are added and the reaction mixture is refluxed for 24 hours and then concentrated under reduced pressure. The residue obtained is taken up in ethyl ether and water, the phases are separated and the organic phase is dried over magnesium sulphate, filtered and then concentrated under reduced pressure to give 1.23 g of methyl 2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-2-methylpropanoate, the characteristics of which are as follows:
Quantity
3.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
3S
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
4.25 g
Type
reactant
Reaction Step Five
Quantity
16.6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC([O:4][C:5](Cl)(Cl)Cl)=O.[CH4:9].[NH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([CH3:23])([CH3:22])[C:18]([O:20][CH3:21])=[O:19])=[CH:13][CH:12]=1.Cl.C[O:26][C:27](=O)[CH2:28][N:29](C)C.[C:33]1(C)C=CC=CC=1>C(OCC)C.C(N(CC)CC)C>[CH3:9][C:28]1([CH3:33])[C:27](=[O:26])[N:10]([C:11]2[CH:12]=[CH:13][C:14]([C:17]([CH3:23])([CH3:22])[C:18]([O:20][CH3:21])=[O:19])=[CH:15][CH:16]=2)[C:5](=[O:4])[NH:29]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.7 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
3S
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
120 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C(=O)OC)(C)C
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
4.25 g
Type
reactant
Smiles
Cl.COC(CN(C)C)=O
Name
Quantity
16.6 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is gradually warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
water, the phases are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(N(C1=O)C1=CC=C(C=C1)C(C(=O)OC)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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